N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
Overview
Description
“N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide” is a chemical compound that has been studied in the context of SARS-CoV-2 research . It has been found in complex with the non-structural protein-1 (nsp1) of SARS-CoV-2 .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied using X-ray diffraction . The resolution of the structure was found to be 1.10 Å .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm³, a boiling point of 357.1±31.0 °C at 760 mmHg, and a flash point of 210.8±9.8 °C . It has a molar refractivity of 52.7±0.3 cm³ and a molar volume of 151.6±3.0 cm³ . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study investigated the synthesis and antimicrobial properties of certain N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives. These compounds showed notable antimicrobial activity, particularly against a range of bacterial and fungal species (Kaplancıklı et al., 2012).
Chemoselective Acetylation
- The compound N-(2-Hydroxyphenyl)acetamide, closely related to N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide, was used as an intermediate in the natural synthesis of antimalarial drugs. The study focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide (Magadum & Yadav, 2018).
Anticancer Activity
- Research on 2-[3/4-((6-substituted-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy]-N-(heteroaryl)acetamide derivatives, structurally similar to this compound, showed significant anticancer activity against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).
Crystal Structure Analysis
- The compound N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, which is structurally related, was analyzed for its crystal structure. This study provided insights into the molecular geometry and interactions of such compounds (Kalita & Baruah, 2010).
Anti-proliferative Constituents
- A study on Selaginella pulvinata identified new compounds, including N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, showing anti-proliferative properties against certain cancer cells (Wang et al., 2016).
Molecular Docking Analysis
- N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and evaluated for anticancer activity through in silico modeling, targeting the VEGFr receptor. This reflects the potential of similar acetamide derivatives in anticancer drug development (Sharma et al., 2018).
Mechanism of Action
The mechanism of action of “N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide” is related to its interaction with the non-structural protein-1 (nsp1) of SARS-CoV-2 . Nsp1 suppresses host gene expression by sterically blocking 40S host ribosomal subunits and promoting host mRNA degradation . This leads to the downregulation of the translation-mediated innate immune response in host cells, ultimately mediating the observed immune evasion capabilities of SARS-CoV-2 .
Future Directions
The future research directions for “N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide” could include further exploration of its interaction with SARS-CoV-2 proteins and its potential as a therapeutic agent . Additionally, more research is needed to fully understand its synthesis, chemical reactions, and safety profile.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(15)14-7-8-16-13-6-5-11-3-2-4-12(11)9-13/h5-6,9H,2-4,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPXGFGSXIWDDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC2=C(CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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